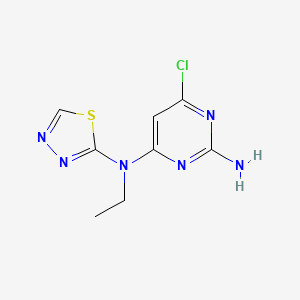
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of chloroacetyl chloride with guanidine derivatives.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrimidine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives .
Scientific Research Applications
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to control various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways . The thiadiazole ring can interact with nucleic acids, disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring also exhibit a range of biological activities.
Uniqueness
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine is unique due to the combination of both thiadiazole and pyrimidine rings in its structure. This dual-ring system enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H9ClN6S |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-4-N-(1,3,4-thiadiazol-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H9ClN6S/c1-2-15(8-14-11-4-16-8)6-3-5(9)12-7(10)13-6/h3-4H,2H2,1H3,(H2,10,12,13) |
InChI Key |
BKGLOWGLVNGTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=NC(=N1)N)Cl)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


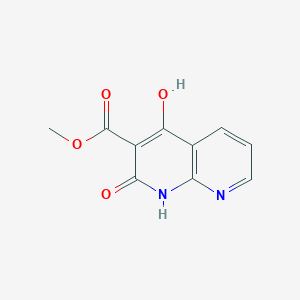

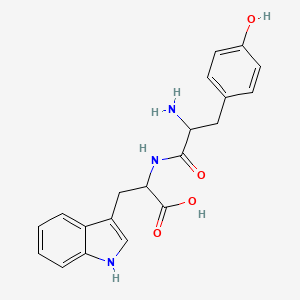

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

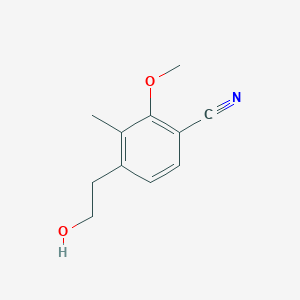
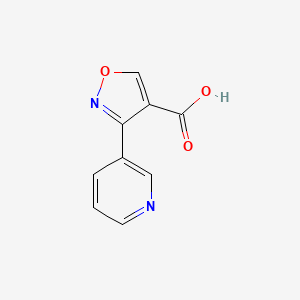

![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)
![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)

